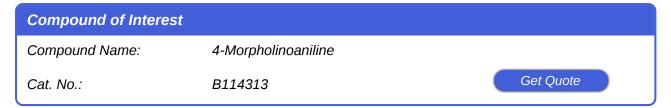


comparing the efficacy of 4-Morpholinoanilinebased kinase inhibitors

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A Comparative Guide to the Efficacy of 4-Morpholinoaniline-Based Kinase Inhibitors

This guide provides a detailed comparison of the efficacy of various **4-Morpholinoaniline**-based kinase inhibitors, targeting researchers, scientists, and drug development professionals. The information is compiled from a range of experimental studies to offer an objective overview of their performance.

Data Presentation

The following tables summarize the quantitative data for different **4-Morpholinoaniline**-based kinase inhibitors, detailing their target kinases and their efficacy in both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of **4-Morpholinoaniline**-Based Kinase Inhibitors



Inhibitor Class/Name	Specific Compound	Target Kinase(s)	IC50/Kd (nM)	Source
4-Morpholino-2- phenylquinazolin es	Thieno[3,2- d]pyrimidine derivative 15e	ΡΙ3Κ p110α	2.0 (IC50)	[1]
2-Morpholino-4- anilinoquinolines	Compound 3d	Not Specified	8500 (IC50 against HepG2)	[2]
Compound 3c	Not Specified	11420 (IC50 against HepG2)	[2]	
Compound 3e	Not Specified	12760 (IC50 against HepG2)	[2]	
Diaryl Urea	BIRB 796 (Doramapimod)	р38α МАРК	0.1 (Kd)	[3][4]
р38β МАРК	65 (IC50)	[4]	_	
р38у МАРК	200 (IC50)	[4]	_	
ρ38δ ΜΑΡΚ	520 (IC50)	[4]		
JNK2	33 (relative to p38α)	[3]		
4- Anilinoquinazolin es/Quinolines	Gefitinib	EGFR	-	[5][6][7][8]
Erlotinib	EGFR	-	[5][6][7][8]	

Note: IC50 and Kd values are highly dependent on the specific assay conditions.

Table 2: Cellular Activity of 4-Morpholinoaniline-Based Kinase Inhibitors

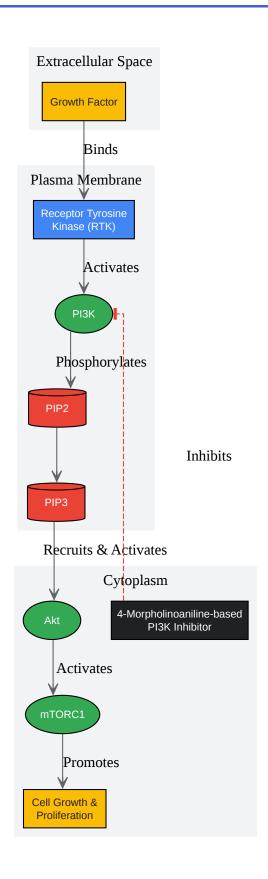


Inhibitor Class/Name	Specific Compound	Cell Line	Cellular Effect	IC50 (μM)	Source
4-Morpholino- 2- phenylquinaz olines	Thieno[3,2-d]pyrimidine derivative	A375 melanoma	Inhibition of proliferation	0.58	[1]
2-Morpholino- 4- anilinoquinoli nes	Compound 3d	HepG2	Cytotoxic activity	8.50	[2]
Compound 3c	HepG2	Cytotoxic activity	11.42	[2]	
Compound 3e	HepG2	Cytotoxic activity	12.76	[2]	

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by these inhibitors and a general experimental workflow for assessing inhibitor efficacy are provided below.

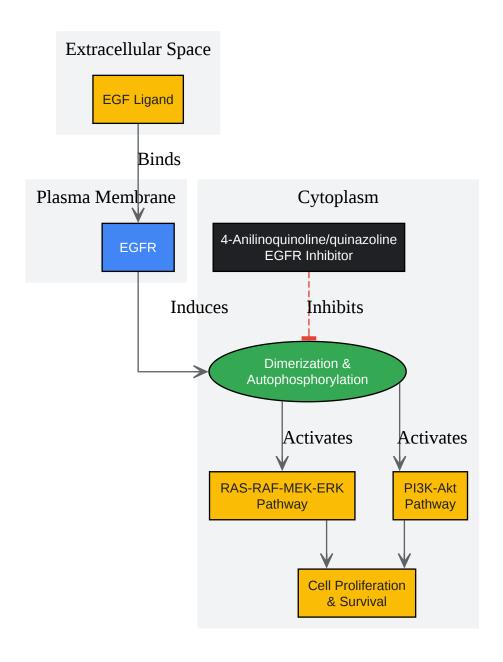




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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.





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Caption: EGFR Signaling Pathway Inhibition.





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Caption: General Experimental Workflow.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.

Materials:

- Purified recombinant kinase
- Specific peptide or protein substrate for the kinase
- **4-Morpholinoaniline**-based inhibitor (test compound)
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- · Plate-reading luminometer

Procedure:



- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[9]
- Kinase Reaction Setup:
 - Add 5 μL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[9]
 - \circ Add 10 μ L of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.[9]
 - Pre-incubate the plate at room temperature for 10 minutes.
- Initiation of Kinase Reaction:
 - Add 10 μL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase.[9]
 - Incubate the plate at 30°C for 60 minutes.[9]
- Termination and ADP Detection:
 - Add 25 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
 - Incubate at room temperature for 40 minutes.[9]
- Luminescence Signal Generation:
 - Add 50 μL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce light.[9]
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate-reading luminometer.



- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

- · Cells in culture
- 4-Morpholinoaniline-based inhibitor (test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[10]
- · 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.[11]
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).[12]
- MTT Addition:
 - Remove the culture medium.



- \circ Add 50 μ L of serum-free medium and 50 μ L of MTT solution to each well.[10]
- Incubate the plate at 37°C for 3-4 hours.[10][11]
- Formazan Solubilization:
 - \circ After incubation, add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[10]
 - Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[13]
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment concentration compared to the vehicle control.
 - Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

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